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Compound of Interest

Compound Name: Furfuryl propionate

Cat. No.: B1584475

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for furfuryl
propionate (furan-2-ylmethyl propanoate), a key flavoring agent and intermediate in various
chemical syntheses. The following sections present detailed Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, along with the
experimental protocols utilized for their acquisition. This document is intended to serve as a
vital resource for researchers, scientists, and professionals in drug development requiring
precise analytical data for this compound.

Spectroscopic Data Summary

The empirical formula for furfuryl propionate is CsH1003, and its molecular weight is 154.16
g/mol .[1] The spectroscopic data presented below has been compiled from various public
databases and is consistent with the structure of furfuryl propionate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8) ppm Multiplicity Assighment
7.42 m H-5 (furan)

6.38 m H-3 (furan)

6.35 m H-4 (furan)

5.09 S -CHz- (methylene)
2.37 q -CHz- (propionyl)
1.15 t -CHs (propionyl)

Note: Spectra are typically referenced to a residual solvent peak. Assignments are based on
typical chemical shifts for furan and propionate moieties.

« 13 1
Chemical Shift (8) ppm Assighment
174.0 C=0 (carbonyl)
149.0 C-2 (furan, C-0)
143.5 C-5 (furan)
110.8 C-3/C-4 (furan)
110.6 C-3/C-4 (furan)
58.0 -CHz- (methylene)
27.5 -CH2- (propionyl)
9.0 -CHs (propionyl)

Note: Assignments are based on predicted chemical shifts and data from similar furan-
containing esters.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

2980-2880 Medium C-H stretch (aliphatic)
1740 Strong C=0 stretch (ester)

1505 Medium C=C stretch (furan ring)
1170 Strong C-O stretch (ester)

1015 Medium C-O-C stretch (furan ring)

C-H out-of-plane bend (furan

740 Strong ]
ring)

Note: The IR spectrum is characterized by a strong carbonyl absorption and bands
characteristic of the furan ring.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

154 15 [M]* (Molecular lon)

98 30 [M - C3HsQO]J* or [CsHsO-CH2]*
81 100 [CsHsO]* (Furfuryl cation)

57 40 [CsHsO]* (Propionyl cation)
29 25 [C2Hs]* (Ethyl cation)

Note: The base peak at m/z 81 corresponds to the stable furfuryl cation. The fragmentation
pattern is consistent with the structure of an ester.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are detailed methodologies for acquiring NMR, IR, and MS data for a liquid sample
such as furfuryl propionate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of furfuryl propionate (approximately 10-20 mg) is dissolved
in a deuterated solvent (e.g., chloroform-d, CDCIs) to a final volume of approximately 0.6-0.7
mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added
as an internal standard for chemical shift referencing (& = 0.00 ppm).

e 1H NMR Acquisition:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Experiment: A standard one-pulse proton experiment is performed.

o Parameters: Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Experiment: A proton-decoupled 3C experiment is performed.

o Parameters: A larger number of scans is typically required due to the lower natural
abundance of 13C. A relaxation delay of 2-10 seconds is used.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample like furfuryl propionate, the simplest method
IS to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a
thin film.[1]

o Data Acquisition:

o

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

[¢]

Background: A background spectrum of the clean salt plates is recorded.

[¢]

Sample Spectrum: The spectrum of the furfuryl propionate film is then recorded. The
final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm™1).
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Mass Spectrometry (MS)

o Sample Introduction and Separation: Gas chromatography (GC) is typically used to introduce
the sample. A small volume of a dilute solution of furfuryl propionate in a volatile solvent
(e.g., dichloromethane or ether) is injected into the GC.

o GC Column: A non-polar capillary column, such as a J&W DB-5 (30 m x 0.25 mm ID x
0.25 pum film thickness), is commonly used.[2]

o Oven Program: A typical temperature program would be an initial temperature of 60 °C,
ramped to 246 °C at a rate of 3 °C/min.[2]

e lonization and Mass Analysis:
o lonization: Electron lonization (EIl) at 70 eV is the standard method.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
resulting ions by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like furfuryl propionate.
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Caption: Workflow for the spectroscopic analysis of furfuryl propionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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